Leminoprazole is synthesized through chemical processes and is classified under the broader category of proton pump inhibitors. These compounds work by inhibiting the hydrogen-potassium ATPase enzyme system found in the gastric parietal cells, thereby reducing gastric acid secretion. The compound's unique properties make it a subject of interest in both pharmacological research and clinical applications.
Leminoprazole can be synthesized via a multi-step process that involves the condensation of a substituted benzimidazole with a pyridine derivative. This reaction typically requires strong acids or bases as catalysts and is conducted under controlled temperature conditions to ensure high yield and purity of the product.
In industrial settings, large-scale reactors are employed to maintain precise control over reaction conditions, including temperature and pressure, which are crucial for optimizing the synthesis process. Subsequent steps often include purification techniques such as crystallization to meet pharmaceutical standards .
The molecular formula of Leminoprazole is , with a molecular weight of approximately 341.5 g/mol. The IUPAC name for this compound is 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline.
The structural representation can be summarized as follows:
Property | Data |
---|---|
CAS Number | 177541-01-4 |
Molecular Formula | C19H23N3OS |
Molecular Weight | 341.5 g/mol |
IUPAC Name | 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |
InChI | InChI=1S/C19H23N3OS/c1-14(2)... |
InChI Key | PSIREIZGKQBEEO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
This structure indicates the presence of a sulfinyl group, which contributes to its pharmacological activity .
Leminoprazole participates in various chemical reactions, including:
The specific outcomes of these reactions depend on the reagents and conditions employed, leading to products such as sulfoxides from oxidation or sulfides from reduction .
Leminoprazole functions primarily by inhibiting the gastric hydrogen-potassium ATPase enzyme system located in the parietal cells of the stomach lining. This inhibition results in decreased secretion of gastric acid, thus alleviating conditions like gastroesophageal reflux disease and peptic ulcers.
The mechanism involves:
Leminoprazole exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications .
Leminoprazole has several significant applications:
Lansoprazole belongs to the substituted benzimidazole class of proton pump inhibitors (PPIs), first approved in the United States in 1995. It suppresses gastric acid secretion by covalently binding to the hydrogen/potassium adenosine triphosphatase (H⁺/K⁺-ATPase) enzyme system in gastric parietal cells. This irreversible inhibition blocks the final step of acid production, maintaining gastric pH elevation for 24–48 hours until new proton pumps are synthesized [2] [7]. Structurally, Lansoprazole differs from Omeprazole by incorporating a trifluoroethoxy group, enhancing lipophilicity and membrane penetration. This modification contributes to its 2-fold greater acid suppression potency in rats compared to Omeprazole [1].
The drug’s development originated from Timoprazole (1975), an early pyridylmethylsulfinyl benzimidazole compound that inhibited acid secretion independently of stimulus type. Lansoprazole emerged through systematic optimization to improve stability and target specificity [2]. Its pharmacokinetic profile includes rapid absorption (peak plasma concentration at 1.5 hours), high bioavailability (80–85%), and hepatic metabolism primarily via cytochrome P450 isoforms CYP2C19 and CYP3A4 [9].
Table 1: Key Pharmacokinetic Parameters of Lansoprazole
Parameter | Value | |
---|---|---|
Bioavailability | 80–85% | |
Time to peak (Tₘₐₓ) | 1.5–1.7 hours | |
Protein binding | 97% | |
Plasma half-life | 1.4–2 hours | |
Primary metabolism | CYP2C19/CYP3A4 | |
Excretion | Biliary (70–80%), Renal (20–30%) | [8] [9] |
Lansoprazole functions as a prodrug requiring acid-dependent activation. In the acidic canaliculi of parietal cells (pH < 4), it undergoes protonation to form sulfenic acid or sulfenamide intermediates. These reactive species form disulfide bonds with cysteine residues (Cys813 and Cys321) on the luminal surface of H⁺/K⁺-ATPase, permanently inactivating the pump [2] [6]. The enzyme’s catalytic α-subunit contains 10 transmembrane segments, with Cys813 located near the ion pathway in transmembrane segment M5/M6. This residue is critical for proton transport inhibition across all PPIs [6].
The benzimidazole core enables three key pharmacological actions:
Compared to histamine H₂-receptor antagonists, Lansoprazole achieves superior acid suppression by targeting the final common pathway of acid secretion—regardless of whether stimulation occurs via histamine, acetylcholine, or gastrin [10]. Its unique trifluoroethoxy moiety enhances membrane diffusion, enabling faster inhibition onset than earlier PPIs [1].
Table 2: Covalent Binding Sites of PPIs on H⁺/K⁺-ATPase
Proton Pump Inhibitor | Binding Cysteine Residues | |
---|---|---|
Lansoprazole | Cys813, Cys321 | |
Omeprazole | Cys813, Cys892 | |
Pantoprazole | Cys813, Cys822 | [6] |
Lansoprazole represents an evolutionary milestone in acid suppression therapy between first-generation Omeprazole and newer agents like Dexlansoprazole. Its pharmacological advantages include:
Comparative pharmacodynamic studies show that all PPIs maintain intragastric pH >4 for 15–21 hours daily versus 8 hours for H₂-receptor antagonists. However, Lansoprazole’s inhibition of both basal and stimulated acid secretion makes it particularly effective for hypersecretory conditions like Zollinger-Ellison syndrome [10]. Its structural optimization paved the way for stereochemically refined agents such as Esomeprazole and Dexlansoprazole, which minimize metabolic variability linked to CYP2C19 polymorphisms [3] [9].
Table 3: Evolution of Proton Pump Inhibitors
Generation | Representative Agent | Key Advancement | |
---|---|---|---|
First | Omeprazole (1989) | First PPI; established covalent inhibition mechanism | |
Second | Lansoprazole (1995) | Trifluoroethoxy group enhances lipophilicity and potency | |
Third | Esomeprazole (2001) | S-isomer with reduced CYP2C19 dependence | |
Fourth | Dexlansoprazole (2009) | R-enantiomer with dual delayed-release formulation | [3] [7] [9] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: